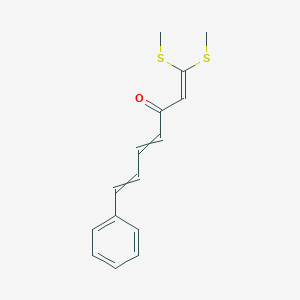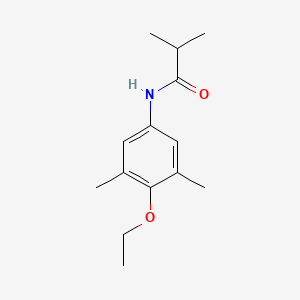![molecular formula C16H19N3O B14351564 4-[(E)-(4-butoxyphenyl)diazenyl]aniline CAS No. 254430-33-6](/img/structure/B14351564.png)
4-[(E)-(4-butoxyphenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a butoxy group attached to a phenyl ring, which is connected to an aniline group through an azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves the diazotization of 4-butoxyaniline followed by azo coupling with aniline. The process can be summarized as follows:
Diazotization: 4-butoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is often carried out in continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow synthesis involves the same diazotization and coupling steps but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-(4-butoxyphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as its use in biological studies or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- 4-[(E)-(4-ethoxyphenyl)diazenyl]aniline
Uniqueness
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific butoxy substituent, which imparts distinct physical and chemical properties compared to other similar azo compounds. The butoxy group influences the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in dye production and organic synthesis.
Propiedades
Número CAS |
254430-33-6 |
|---|---|
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
4-[(4-butoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-12-20-16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-11H,2-3,12,17H2,1H3 |
Clave InChI |
MBGVLUXPVVQTNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


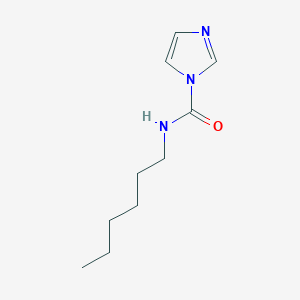

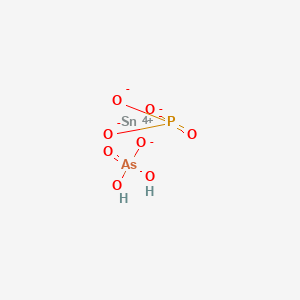
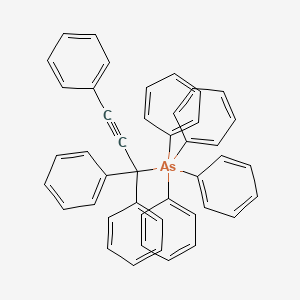

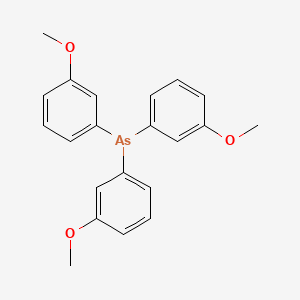
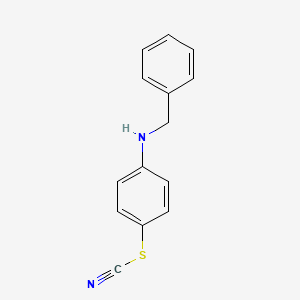
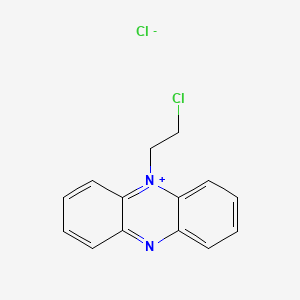
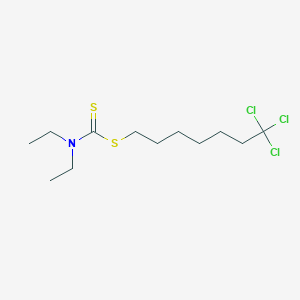
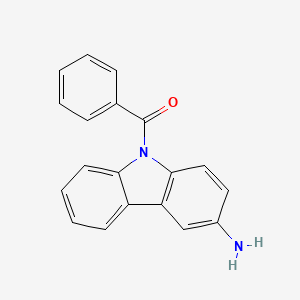
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
